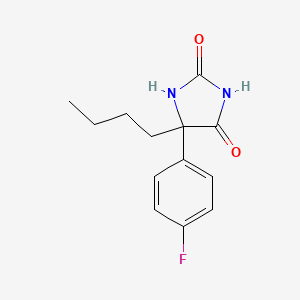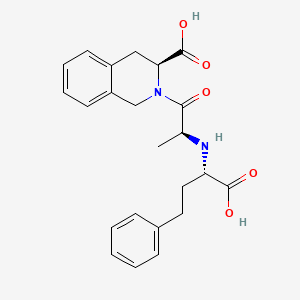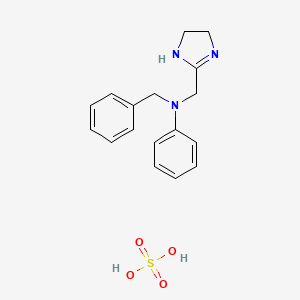
Antazoline Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antazoline Sulfate is a first-generation antihistamine with anticholinergic properties. It is primarily used to relieve nasal congestion and in eye drops, often in combination with other compounds like naphazoline, to alleviate symptoms of allergic conjunctivitis . The compound works by selectively binding to histamine H1 receptors, thereby blocking the actions of endogenous histamine and providing temporary relief from allergic symptoms .
作用机制
Target of Action
Antazoline Sulfate primarily targets the Histamine H1 receptor . Histamine H1 receptors are proteins that are involved in local immune and inflammatory responses. They play a crucial role in the pathophysiology of numerous allergic diseases, including rhinitis, conjunctivitis, and asthma.
Mode of Action
This compound acts as an antagonist of the Histamine H1 receptor This action blocks the effects of endogenous histamine, a compound that is released during allergic reactions and causes symptoms such as inflammation and bronchoconstriction .
Biochemical Pathways
It is known that by blocking the histamine h1 receptor, this compound inhibits the action of histamine, thereby alleviating the symptoms of allergic reactions .
Pharmacokinetics
It is known that the metabolism of this compound involves the cytochrome p450 isoforms, with cyp2d6 playing a major role
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the temporary relief of negative symptoms brought on by histamine, such as nasal congestion and allergic conjunctivitis . By blocking the Histamine H1 receptor, this compound prevents histamine from exerting its effects, thereby alleviating these symptoms.
Action Environment
The stability and action of this compound can be influenced by environmental factors such as pH. A study has shown that the degradation mechanism of Antazoline is dependent on the environmental pH . In the pH range of 3.0–7.4, the formation of the Antazoline hydrolysis product was observed through three different pathways: acidic, non-catalysed, and semi-alkaline hydrolysis . This suggests that the efficacy and stability of this compound can be influenced by the pH of its environment.
生化分析
Biochemical Properties
Antazoline Sulfate interacts with the histamine H1 receptor . It selectively binds to but does not activate histamine H1 receptors, thereby blocking the actions of endogenous histamine . This interaction leads to temporary relief of the negative symptoms brought on by histamine .
Cellular Effects
This compound has been shown to have effects on electrophysiological parameters of the atrial muscle . It has a rapid onset of action and does not negatively affect sinus node function and atrioventricular conduction .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Temporal Effects in Laboratory Settings
Despite its long presence in the market, this compound’s ADME parameters and pharmacokinetic effects in humans are poorly characterized . A study has been conducted to fill this gap by generating in vitro and in vivo data and developing a physiologically based pharmacokinetic model describing this compound and its main metabolite disposition .
Metabolic Pathways
The metabolic pathways of this compound involve the transformation of Antazoline into at least 15 metabolites . The main Phase I metabolite is formed by the removal of phenyl and another metabolite with hydroxyl in the para position of phenyl . Glucuronidation is the leading Phase II metabolism .
Transport and Distribution
It is known that the drug is used topically, either as nasal or eye drops .
Subcellular Localization
Given its use as a topical treatment for nasal congestion and allergic conjunctivitis, it can be inferred that it likely interacts with cell surface receptors such as the histamine H1 receptor .
准备方法
Synthetic Routes and Reaction Conditions: Antazoline Sulfate is synthesized through a multi-step process involving the formation of the imidazoline ring. The synthesis typically starts with the reaction of benzylamine with glyoxal to form an intermediate, which is then cyclized to produce the imidazoline ring. This intermediate is further reacted with benzyl chloride to yield Antazoline. The final step involves the reaction of Antazoline with sulfuric acid to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to minimize the use of hazardous solvents and reduce waste, aligning with green chemistry principles .
化学反应分析
Types of Reactions: Antazoline Sulfate undergoes various chemical reactions, including:
Oxidation: The imidazoline ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the imidazoline ring, although these are less common.
Substitution: The benzyl groups in Antazoline can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazoline oxides, while substitution reactions can produce a variety of benzyl-substituted derivatives .
科学研究应用
Antazoline Sulfate has a wide range of scientific research applications:
相似化合物的比较
Diphenhydramine: Another first-generation antihistamine with similar anticholinergic properties.
Chlorpheniramine: A first-generation antihistamine used to treat allergic reactions.
Clemastine: An antihistamine with a longer duration of action compared to Antazoline
Uniqueness: Antazoline Sulfate is unique in its combination of antihistaminic and anticholinergic properties, making it particularly effective in treating both nasal congestion and allergic conjunctivitis. Its ability to be formulated with other compounds like naphazoline enhances its therapeutic efficacy .
属性
CAS 编号 |
84803-70-3 |
|---|---|
分子式 |
C34H40N6O4S |
分子量 |
628.8 g/mol |
IUPAC 名称 |
N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid |
InChI |
InChI=1S/2C17H19N3.H2O4S/c2*1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h2*1-10H,11-14H2,(H,18,19);(H2,1,2,3,4) |
InChI 键 |
UKNPBFRSHRDSCJ-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |
规范 SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


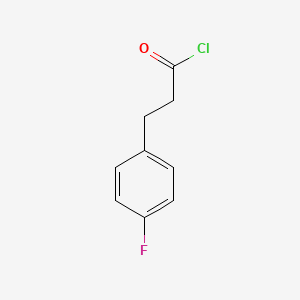
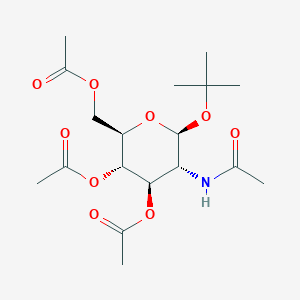
![1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3434137.png)
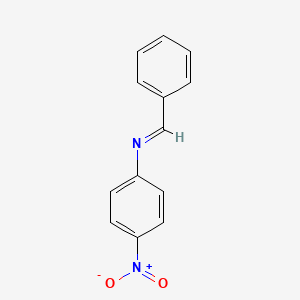
![2-{[(5-Acetyl-2-methoxyphenyl)methyl]sulfanyl}acetic acid](/img/structure/B3434145.png)
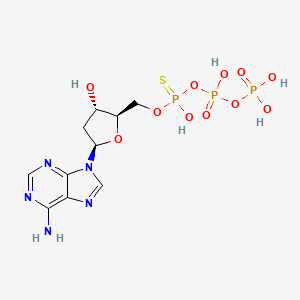
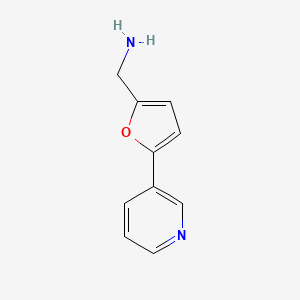
![4,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3434193.png)
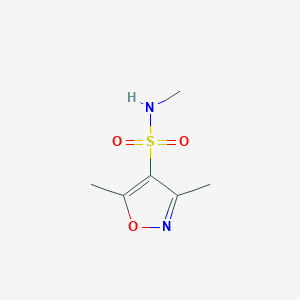
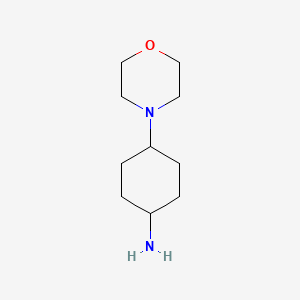
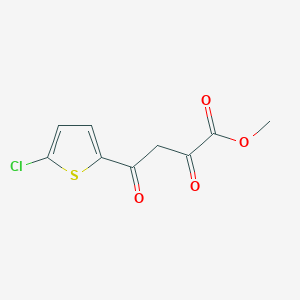
![6-Bromo-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-ethanol](/img/structure/B3434212.png)
